molecular formula C12H23NO3 B2439580 Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate CAS No. 2567496-08-4

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate

Cat. No.: B2439580
CAS No.: 2567496-08-4
M. Wt: 229.32
InChI Key: VRWWPTQHAKDVCC-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-1-methylcyclopentylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with enzymes and other biological molecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-hydroxy-1-methylcyclohexyl)methyl]carbamate
  • Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)ethyl]carbamate
  • Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)propyl]carbamate

Uniqueness

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its hydroxyl and carbamate groups offer versatile functionalization options, making it valuable in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h9,14H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWPTQHAKDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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